molecular formula C23H21ClN2O3S B2816843 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-chlorophenyl)methanesulfonamide CAS No. 955640-05-8

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-chlorophenyl)methanesulfonamide

Cat. No.: B2816843
CAS No.: 955640-05-8
M. Wt: 440.94
InChI Key: GSIDNRXXEWLYOU-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-chlorophenyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroisoquinoline moiety, and a chlorophenyl methanesulfonamide group

Preparation Methods

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-chlorophenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

    Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the tetrahydroisoquinoline core in the presence of a Lewis acid catalyst.

    Attachment of the chlorophenyl methanesulfonamide group: This step involves the reaction of the intermediate compound with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-chlorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-chlorophenyl)methanesulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, particularly in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-chlorophenyl)methanesulfonamide can be compared with other similar compounds, such as:

    N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide: This compound has a fluorine atom instead of chlorine, which may alter its chemical reactivity and biological activity.

    N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-methylphenyl)methanesulfonamide: The presence of a methyl group instead of chlorine can affect the compound’s steric and electronic properties, leading to different chemical and biological behaviors.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-(4-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c24-21-9-6-17(7-10-21)16-30(28,29)25-22-11-8-18-12-13-26(15-20(18)14-22)23(27)19-4-2-1-3-5-19/h1-11,14,25H,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIDNRXXEWLYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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